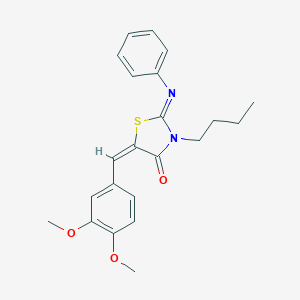![molecular formula C21H20ClN3O3 B298949 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298949.png)
9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and inflammation.
作用机制
The mechanism of action of 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is not fully understood. However, it is believed that the compound acts by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. It also inhibits the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione are diverse and depend on the specific application. In cancer treatment, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In neurological disorders, the compound has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease. Inflammatory diseases, the compound has been shown to reduce inflammation and pain.
实验室实验的优点和局限性
The advantages of using 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione in lab experiments are its potent activity, high selectivity, and low toxicity. The compound has shown promising results in various scientific research applications, making it a potential candidate for drug development. However, the limitations of using this compound in lab experiments are its high cost and complex synthesis method, which may limit its accessibility to researchers.
未来方向
The future directions for 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione are diverse and include further optimization of the synthesis method, identification of the specific targets and signaling pathways involved in its mechanism of action, and evaluation of its efficacy in preclinical and clinical trials. Additionally, the compound may be modified to improve its pharmacokinetic properties, such as bioavailability and half-life, and to reduce its toxicity. The future directions for this compound are promising and may lead to the development of novel therapeutic agents for various diseases.
Conclusion:
In conclusion, 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a synthetic compound with diverse scientific research applications. The compound has shown potent activity against cancer, neurological disorders, and inflammation. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. The compound has advantages and limitations for lab experiments, and its future directions include further optimization and evaluation in preclinical and clinical trials. The compound has significant potential for the development of novel therapeutic agents for various diseases.
合成方法
The synthesis of 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves the reaction of 4-chloroaniline with 3-methoxyphenylacetic acid in the presence of acetic anhydride and a catalyst. The resulting intermediate is then subjected to a series of reactions, including cyclization, reduction, and dehydration, to obtain the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
科学研究应用
The scientific research application of 9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is diverse and promising. The compound has shown potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown promising results in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, the compound has demonstrated anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
产品名称 |
9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione |
|---|---|
分子式 |
C21H20ClN3O3 |
分子量 |
397.9 g/mol |
IUPAC 名称 |
7-(4-chlorophenyl)-4-(3-methoxyphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-16-5-2-4-15(12-16)25-20(26)17-18(13-6-8-14(22)9-7-13)23-10-3-11-24(23)19(17)21(25)27/h2,4-9,12,17-19H,3,10-11H2,1H3 |
InChI 键 |
UNMMMMJFQWOLTJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3C(N4CCCN4C3C2=O)C5=CC=C(C=C5)Cl |
规范 SMILES |
COC1=CC=CC(=C1)N2C(=O)C3C(N4CCCN4C3C2=O)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,6-dimethylphenyl)-4-[2-methyl-4-(methyloxy)phenyl]butanamide](/img/structure/B298866.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298870.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B298871.png)
![Ethyl 4-{[3-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B298874.png)
![5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid](/img/structure/B298875.png)
![5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298876.png)
![4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298877.png)





![3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B298887.png)
![5-[2,5-dimethyl-3-[(Z)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B298888.png)